3-Cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from an appropriate aromatic amine and aldehyde, followed by cyclization and functional group modifications.
Piperazine Coupling: The quinoline derivative is then coupled with piperazine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Material Science: The compound’s unique structural features may be exploited in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a role in binding to DNA or proteins, while the piperazine group could modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure and have well-known medicinal properties.
Piperazine Derivatives: Compounds such as piperazine itself and its derivatives are widely used in pharmaceuticals for their anthelmintic and psychoactive properties.
Uniqueness
3-CYCLOHEXYL-1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-1-PROPANONE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline or piperazine derivatives.
Properties
Molecular Formula |
C25H35N3O3 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H35N3O3/c1-18-17-22(26-25-21(31-3)11-10-20(30-2)24(18)25)27-13-15-28(16-14-27)23(29)12-9-19-7-5-4-6-8-19/h10-11,17,19H,4-9,12-16H2,1-3H3 |
InChI Key |
HEEGKQJOILSFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Origin of Product |
United States |
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